Thermal Differentiation: Melting Point and Enthalpy of Fusion in the Ortho-Substituted Aryloxypropanediol Series
Within the uniformly substituted phenyl glycerol ether family, 3-(2-ethylphenoxy)propane-1,2-diol displays a significantly lower melting point (324.1 K, 51 °C) compared to its closest methyl analogue mephenesin (364.2 K for the S-enantiomer; racemic mephenesin melts at 342–346 K, 69–73 °C) and the methoxy analogue guaifenesin (351–356 K, 78–83 °C). Its enthalpy of fusion (ΔfusH = 34.8 kJ/mol) is comparable to that of mephenesin (ΔfusH = 34.4 kJ/mol), but the substantially lower melting temperature directly impacts crystallization-based resolution process design, reducing energy input during dissolution and lowering the risk of thermal degradation [1].
| Evidence Dimension | Melting point and enthalpy of fusion |
|---|---|
| Target Compound Data | Tm = 324.1 K (51 °C); ΔfusH = 34.8 kJ/mol (racemic) |
| Comparator Or Baseline | Mephenesin: Tm = 342–346 K (69–73 °C, racemic); ΔfusH = 34.4 kJ/mol (S-enantiomer, 364.2 K). Guaifenesin: Tm = 351–356 K (78–83 °C, racemic); ΔfusH ≈ 191.4 J/g |
| Quantified Difference | Tm approximately 18–30 K lower than mephenesin; approximately 27–32 K lower than guaifenesin |
| Conditions | Differential scanning calorimetry (DSC); data compiled by NIST from Bredikhin et al. (2008) for the target compound and mephenesin; guaifenesin melting data from vendor and pharmacopoeial sources |
Why This Matters
A 30 K lower melting point relative to mephenesin reduces energy costs for melt-based processing, enables gentler crystallization conditions for enantiomeric separation, and may extend the thermal stability window during synthetic transformations.
- [1] Bredikhin, A. A., Bredikhina, Z. A., Novikova, V. G., Pashagin, A. V., Zakharychev, D. V., & Gubaidullin, A. T. (2008). Three different types of chirality-driven crystallization within the series of uniformly substituted phenyl glycerol ethers. Chirality, 20(10), 1092–1103. Data archived in NIST Chemistry WebBook: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7149828 View Source
